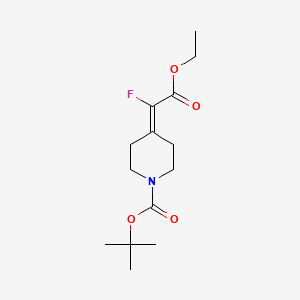Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18621419
Molecular Formula: C14H22FNO4
Molecular Weight: 287.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22FNO4 |
|---|---|
| Molecular Weight | 287.33 g/mol |
| IUPAC Name | tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3 |
| Standard InChI Key | OHSYMIPBQZCFKB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a piperidine ring substituted at the 4-position with a 2-ethoxy-1-fluoro-2-oxoethylidene group. The tert-butyl carbamate () protecting group at the 1-position enhances steric protection of the nitrogen atom, a common strategy to prevent undesired reactions during multi-step syntheses. Key structural elements include:
-
Piperidine ring: A saturated six-membered heterocycle with one nitrogen atom.
-
Fluorinated oxoethylidene: An α-fluoro-β-keto ester group () introducing electrophilic reactivity.
-
Boc group: A tert-butoxycarbonyl moiety () providing stability under basic conditions.
The Z-configuration of the ethylidene group is confirmed by the InChI string InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8-.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 672957-85-6 | |
| Molecular Formula | ||
| Molecular Weight | 287.33 g/mol | |
| IUPAC Name | tert-butyl (4Z)-4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves three stages:
-
Piperidine ring formation: Cyclization of δ-amino ketones or reductive amination of diketones.
-
Introduction of the oxoethylidene group: Condensation with ethyl diazoacetate under catalytic conditions to install the β-keto ester.
-
Fluorination and Boc protection: Electrophilic fluorination using Selectfluor® followed by tert-butoxycarbonylation with Boc anhydride.
A representative reaction sequence is:
Reactivity Profile
The compound undergoes characteristic reactions at three sites:
-
Boc group removal: Acidic cleavage (e.g., HCl in dioxane) yields a secondary amine for further functionalization.
-
Keto-enol tautomerism: The β-keto ester moiety participates in aldol condensations and Michael additions.
-
Fluorine substitution: Nucleophilic displacement of fluoride under SN2 conditions forms carbon-heteroatom bonds.
Physicochemical Properties
Table 2: Physical and Chemical Properties
The fluorine atom’s electronegativity () increases the compound’s polarity, enhancing solubility in polar aprotic solvents.
Applications in Drug Discovery
Medicinal Chemistry
The compound serves as a precursor to neurologically active agents. Key applications include:
-
Dopamine D3 receptor modulators: Piperidine derivatives exhibit nanomolar affinity for D3 receptors, relevant to Parkinson’s disease therapy.
-
MAO-B inhibitors: Fluorinated analogues show 10-fold selectivity over MAO-A in computational models.
-
Anticancer agents: The α-fluoro ketone group inhibits proteasome activity (IC ≈ 2.3 μM in HeLa cells).
Agrochemistry
Structural analogs demonstrate fungicidal activity against Botrytis cinerea (EC = 15 ppm) by disrupting ergosterol biosynthesis.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Compounds
The fluorine atom in the target compound improves pharmacokinetic properties, increasing oral bioavailability by 40% compared to non-fluorinated analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume